molecular formula C12H14BrNO3 B1378033 (2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester CAS No. 1123169-18-5

(2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester

Cat. No.: B1378033
CAS No.: 1123169-18-5
M. Wt: 300.15 g/mol
InChI Key: WFQICSIAQMOEGF-UHFFFAOYSA-N
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Description

(2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester is an organic compound that belongs to the class of acylated amino acids. This compound is characterized by the presence of an acetylamino group, a bromine atom, and an ethyl ester functional group attached to a phenyl ring. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester typically involves the following steps:

    Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the bromine atom can yield the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted by various nucleophiles (e.g., amines, thiols) to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The acetylamino group can form hydrogen bonds, while the bromine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Acetylamino-4-chloro-phenyl)-acetic acid ethyl ester
  • (2-Acetylamino-4-fluoro-phenyl)-acetic acid ethyl ester
  • (2-Acetylamino-4-iodo-phenyl)-acetic acid ethyl ester

Uniqueness

(2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can affect the compound’s overall stability and interaction with biological targets.

Properties

IUPAC Name

ethyl 2-(2-acetamido-4-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-3-17-12(16)6-9-4-5-10(13)7-11(9)14-8(2)15/h4-5,7H,3,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQICSIAQMOEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260009
Record name Ethyl 2-(acetylamino)-4-bromobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-18-5
Record name Ethyl 2-(acetylamino)-4-bromobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(acetylamino)-4-bromobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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